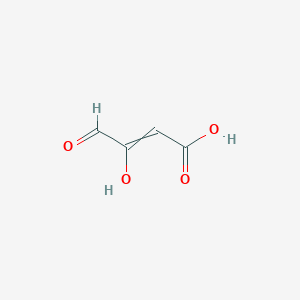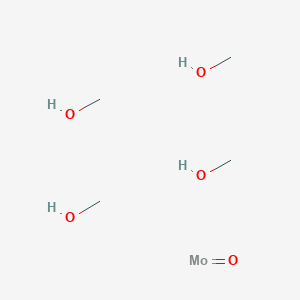
Molybdenum, tetramethoxyoxo-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Molybdenum, tetramethoxyoxo- is a coordination complex containing molybdenum in a high oxidation state, typically stabilized by methoxy and oxo ligands
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Molybdenum, tetramethoxyoxo- can be synthesized through several methods. One common approach involves the reaction of molybdenum hexacarbonyl with methanol in the presence of an oxidizing agent. The reaction typically proceeds under reflux conditions, leading to the substitution of carbonyl ligands with methoxy groups and the formation of the oxo ligand.
Industrial Production Methods: Industrial production of molybdenum, tetramethoxyoxo- often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or chromatography, to ensure the high purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: Molybdenum, tetramethoxyoxo- undergoes various chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also be reduced under specific conditions, often involving reducing agents like hydrogen or hydrazine.
Substitution: Ligand substitution reactions are common, where methoxy groups can be replaced by other ligands such as halides or phosphines.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like hydrogen gas or sodium borohydride are frequently used.
Substitution: Reagents such as halide salts or phosphine ligands are employed under controlled conditions, often in an inert atmosphere.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state molybdenum complexes, while reduction can produce lower oxidation state species.
Wissenschaftliche Forschungsanwendungen
Chemistry: Molybdenum, tetramethoxyoxo- is used as a catalyst in various organic transformations, including oxidation and reduction reactions. Its ability to stabilize high oxidation states makes it valuable in catalytic cycles.
Biology and Medicine: In biological research, molybdenum complexes are studied for their role in enzyme function, particularly in molybdenum-dependent enzymes. These enzymes are crucial for processes such as nitrogen fixation and sulfur metabolism.
Industry: In industrial applications, molybdenum, tetramethoxyoxo- is used in the production of fine chemicals and pharmaceuticals. Its catalytic properties are harnessed in processes like hydrodesulfurization and olefin epoxidation.
Wirkmechanismus
The mechanism by which molybdenum, tetramethoxyoxo- exerts its effects often involves the transfer of oxygen atoms or electrons. In catalytic cycles, the compound can facilitate the activation of substrates through the formation of reactive intermediates. The oxo ligand plays a crucial role in these processes, enabling the transfer of oxygen atoms to organic substrates.
Vergleich Mit ähnlichen Verbindungen
Molybdenum, tetrachlorooxo-: Similar in structure but with chloride ligands instead of methoxy groups.
Tungsten, tetramethoxyoxo-: A tungsten analogue with similar chemical properties.
Vanadium, tetramethoxyoxo-: Another transition metal complex with comparable reactivity.
Uniqueness: Molybdenum, tetramethoxyoxo- is unique due to its specific ligand environment, which provides distinct reactivity and stability. The methoxy groups offer different electronic and steric properties compared to other ligands, influencing the compound’s behavior in chemical reactions.
Eigenschaften
CAS-Nummer |
126769-40-2 |
|---|---|
Molekularformel |
C4H16MoO5 |
Molekulargewicht |
240.12 g/mol |
IUPAC-Name |
methanol;oxomolybdenum |
InChI |
InChI=1S/4CH4O.Mo.O/c4*1-2;;/h4*2H,1H3;; |
InChI-Schlüssel |
OPVWHNDEMUUVKZ-UHFFFAOYSA-N |
Kanonische SMILES |
CO.CO.CO.CO.O=[Mo] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



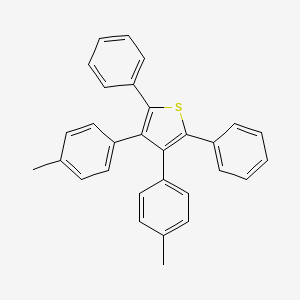
![1-Azabicyclo[2.2.2]octane-4-carbonitrile;sulfuric acid](/img/structure/B14293494.png)
![Ethyl 1-[tri(propan-2-yl)silyl]-1H-indole-4-carboxylate](/img/structure/B14293496.png)
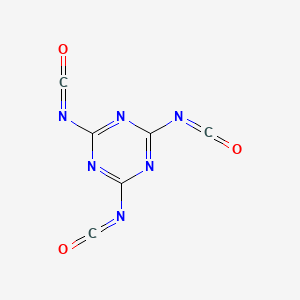
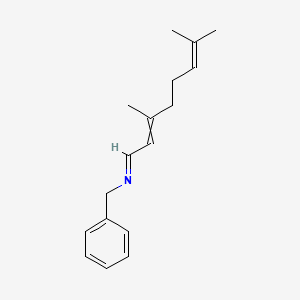

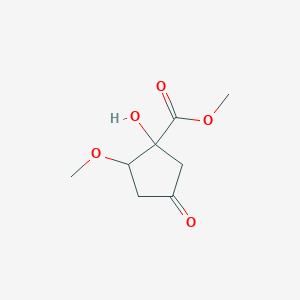
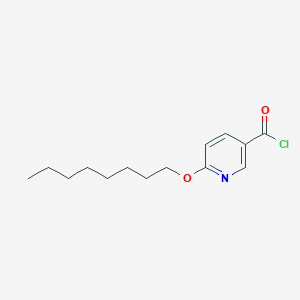
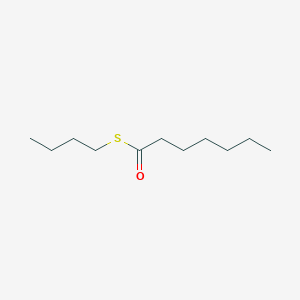
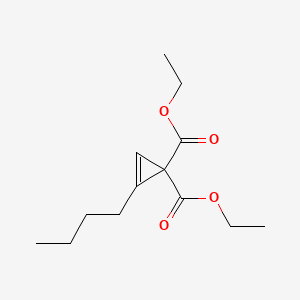
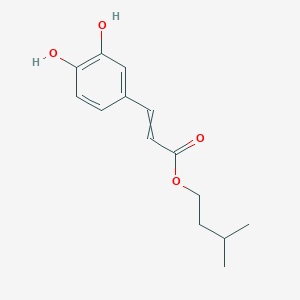
![5-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}pentanamide](/img/structure/B14293540.png)
